molecular formula C27H33F3N4O3 B4304662 N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4304662
M. Wt: 518.6 g/mol
InChI Key: GCTGPEZHXOUOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a dimethoxyphenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the dimethoxyphenyl and trifluoromethyl groups through various substitution reactions. The final step involves the formation of the pyrazolo[1,5-a]pyrimidine ring system under specific reaction conditions, such as the use of strong bases and high temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethyl group, in particular, imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N-(1-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N4O3/c1-36-21-4-3-18(8-22(21)37-2)19-9-23(27(28,29)30)34-24(32-19)10-20(33-34)25(35)31-14-26-11-15-5-16(12-26)7-17(6-15)13-26/h3-4,8,10,15-17,19,23,32H,5-7,9,11-14H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTGPEZHXOUOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)N2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(ADAMANTAN-1-YLMETHYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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